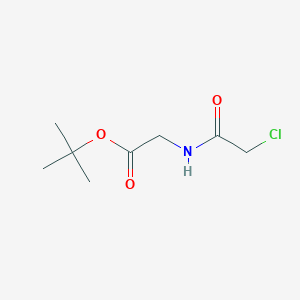

Tert-butyl 2-(2-chloroacetamido)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 2-(2-chloroacetamido)acetate: is a chemical compound with the molecular formula C8H14ClNO3 and a molecular weight of 207.66 g/mol . It is also known by its IUPAC name, tert-butyl (2-chloroacetyl)glycinate . This compound is used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tert-butyl 2-(2-chloroacetamido)acetate can be synthesized through the reaction of tert-butyl glycinate with chloroacetyl chloride . The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Tert-butyl 2-(2-chloroacetamido)acetate undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like triethylamine.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed:

Nucleophilic substitution: Products include substituted amides or thioesters.

Hydrolysis: Products include the corresponding carboxylic acid and tert-butyl alcohol.

Applications De Recherche Scientifique

Chemistry: Tert-butyl 2-(2-chloroacetamido)acetate is used as an intermediate in organic synthesis. It is employed in the preparation of various compounds, including pharmaceuticals and agrochemicals .

Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its ability to undergo nucleophilic substitution makes it valuable in the modification of peptides and proteins.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a useful building block in various manufacturing processes.

Mécanisme D'action

The mechanism of action of tert-butyl 2-(2-chloroacetamido)acetate involves its reactivity towards nucleophiles. The chloro group is susceptible to nucleophilic attack, leading to the formation of substituted products. The ester group can also undergo hydrolysis, releasing tert-butyl alcohol and the corresponding carboxylic acid .

Comparaison Avec Des Composés Similaires

Tert-butyl 2,2,2-trichloroacetimidate: This compound is used in similar nucleophilic substitution reactions and has applications in organic synthesis.

Tert-butyl acetate: Another ester compound used in organic synthesis, particularly in the preparation of amides and esters.

Uniqueness: Tert-butyl 2-(2-chloroacetamido)acetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to undergo both nucleophilic substitution and hydrolysis makes it a versatile intermediate in organic synthesis.

Activité Biologique

Tert-butyl 2-(2-chloroacetamido)acetate is a compound of significant interest in biological and medicinal chemistry due to its potential applications in drug development and bioconjugation. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its tert-butyl group, a chloroacetamido moiety, and an acetate functional group. This structure allows for various chemical reactions, making it a versatile intermediate in organic synthesis. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, which is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Covalent Bond Formation: The chloroacetamido group can react with nucleophilic residues in proteins, leading to modifications that alter protein function.

- Enzyme Inhibition: The compound may inhibit or modulate the activity of enzymes involved in various disease pathways, making it a candidate for therapeutic applications.

1. Drug Development

This compound serves as a building block in the synthesis of potential drug candidates. Its ability to modify biomolecules facilitates the development of targeted therapies.

2. Bioconjugation

The compound is utilized to modify proteins and peptides, aiding in the study of biological processes and the development of biotherapeutics. This application is particularly relevant in creating targeted drug delivery systems.

Research Findings

Numerous studies have explored the biological activity of this compound:

- In Vitro Studies: Research indicates that compounds with similar structures exhibit anti-inflammatory properties. For instance, derivatives synthesized from tert-butyl 2-amino phenylcarbamate showed promising anti-inflammatory activity, suggesting that modifications to the chloroacetamido group may enhance such effects .

- Mechanistic Studies: Investigations into the mechanism of action reveal that compounds like this compound can selectively target specific proteins, leading to significant biological responses such as apoptosis in cancer cells .

Case Studies

Case Study 1: Anti-inflammatory Activity

In a study examining various derivatives of tert-butyl compounds, several showed significant inhibition of inflammation in carrageenan-induced rat paw edema models. The percentage inhibition ranged from 39% to over 54%, indicating strong potential for therapeutic use against inflammatory diseases .

Case Study 2: Enzyme Targeting

Another research effort focused on the enzyme inhibition properties of similar compounds. The findings suggested that modifications to the chloroacetamido group could enhance binding affinity and specificity towards certain enzyme targets involved in cancer pathways .

Summary of Findings

| Study | Focus | Findings |

|---|---|---|

| In Vitro Anti-inflammatory Studies | Evaluated anti-inflammatory effects | Inhibition rates between 39% - 54% |

| Enzyme Targeting Research | Investigated enzyme inhibition | Enhanced binding affinity observed with modifications |

Propriétés

IUPAC Name |

tert-butyl 2-[(2-chloroacetyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO3/c1-8(2,3)13-7(12)5-10-6(11)4-9/h4-5H2,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUOTPQPSKNCRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.